3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride
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Overview
Description
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C11H17Cl2N3. It is a derivative of aniline, featuring dichloro and piperazine functional groups. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride typically involves the reaction of 3,5-dichloroaniline with 4-methylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. For instance, the reaction may be conducted in ethanol with a base such as sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms, while oxidation or reduction reactions may alter the oxidation state of the compound .
Scientific Research Applications
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride
- 4-(4-Methylpiperazin-1-yl)aniline
Uniqueness
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride is unique due to the presence of two chlorine atoms at the 3 and 5 positions on the aniline ring. This structural feature can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds that may have different substitution patterns .
Properties
IUPAC Name |
3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N3.ClH/c1-15-2-4-16(5-3-15)11-9(12)6-8(14)7-10(11)13;/h6-7H,2-5,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWOZPKAIGHGQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2Cl)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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